molecular formula C15H19NO3 B1247569 Ruprechstyril

Ruprechstyril

Cat. No.: B1247569
M. Wt: 261.32 g/mol
InChI Key: BRJKVEZOBBRQDJ-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

The study of natural products involves the isolation, structure elucidation, synthesis, and biological investigation of chemical substances produced by living organisms. Ruprechstyril fits squarely within this discipline as a secondary metabolite derived from a plant source.

Isocarbostyrils, also known as 1(2H)-isoquinolinones, are a class of nitrogen-containing heterocyclic compounds. tandfonline.com They are considered lactam analogues of isocoumarins. tandfonline.com This structural scaffold is found in numerous bioactive alkaloids isolated from various plant families, including Papaveraceae, Berberidaceae, Menispermaceae, and Amaryllidaceae. mdpi.comwikipedia.orgscientific.net

The significance of isocarbostyril and isoquinolinone alkaloids stems from their wide range of pharmacological properties. mdpi.com Members of this class have demonstrated potent biological activities, including antitumor, antiviral, anti-inflammatory, analgesic, and enzyme inhibitory effects. mdpi.comscientific.netacs.org For instance, substituted isoquinolones can act as inhibitors of enzymes like thymidylate synthase or as antagonists for receptors such as the 5-HT3 receptor. tandfonline.com Prominent examples from the Amaryllidaceae family, like narciclasine (B1677919) and pancratistatin, are well-studied for their significant cytotoxic and pro-apoptotic activities against cancer cells. scientific.netnih.govresearchgate.net This established bioactivity makes the isocarbostyril/isoquinolinone core a "privileged structure" in medicinal chemistry, attracting considerable interest for the development of new therapeutic agents. acs.org

Compound NameAlkaloid ClassNoted Significance/Activity
NarciclasineIsocarbostyrilPotent antimitotic, antitumor, and antiviral activities. tandfonline.comscientific.netscirp.org
PancratistatinIsocarbostyrilInduces apoptosis in cancer cells with minimal toxicity to normal cells. tandfonline.comscientific.netacs.org
LycoricidineIsocarbostyrilCytotoxic activity against various cancer cell lines. tandfonline.comnih.govscirp.org
ThalifolineIsoquinolinoneBioactive natural product. tandfonline.com
DoryphorineIsoquinolinoneBioactive natural product. tandfonline.com
BerberineIsoquinoline (B145761)Anti-inflammatory, antimicrobial, and anticancer effects. mdpi.commedscape.com
Table 1: Examples of Bioactive Isocarbostyril/Isoquinolinone Alkaloids.

Ruprechstyril was first isolated and identified by a research group led by George R. Pettit. acs.orgnih.gov Its discovery was the result of a bioassay-guided separation of an extract from the stem bark and twigs of Ruprechtia tangarana, a plant from the Polygonaceae family, which had not been previously investigated chemically. acs.orgnih.govnih.gov The isolation process was guided by testing fractions of the plant extract against the P388 lymphocytic leukemia cell line and other human cancer cell lines. acs.orgnih.govresearchgate.net

Along with Ruprechstyril, several other compounds were isolated, including secalonic acid A, 2'-O-methylevernic acid, 3,3',4-tri-O-methylflavellagic acid, lichexanthone (B95002), methyl asterrate, and a stigmastane (B1239390) derivative. acs.orgnih.gov The chemical structure of Ruprechstyril, identified as 3-n-pentyl-6-methoxy-8-hydroxy-1(2H)-isoquinolinone, was determined through comprehensive spectroscopic analysis, including high-resolution mass spectrometry (HRMS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques. tandfonline.comacs.orgnih.gov The determined structure was subsequently confirmed by single-crystal X-ray analysis. acs.orgnih.gov

Definition and Significance of Isocarbostyril/Isoquinolinone Alkaloids

Research Significance of Ruprechstyril as a Bioactive Scaffold

The research significance of Ruprechstyril is primarily derived from its core chemical structure—the isocarbostyril or isoquinolinone scaffold. acs.org This framework is a key feature in many natural products with established pharmaceutical importance. tandfonline.comacs.orgtandfonline.com The presence of this scaffold in Ruprechstyril makes it an attractive target for chemical synthesis and a potential starting point for the development of new bioactive molecules.

Interestingly, in the initial bioassay-guided study that led to its discovery, Ruprechstyril itself did not exhibit significant growth inhibition against the tested cancer cell lines or microbes. acs.orgnih.gov The primary cytotoxic activity in the extract was attributed to another isolated compound, secalonic acid A. acs.orgnih.gov Despite its own lack of activity in these specific assays, the structural relationship of Ruprechstyril to a class of compounds known for broad bioactivities underpins its continued relevance in academic research. tandfonline.comtandfonline.com The molecule serves as a target for synthetic chemists aiming to develop efficient routes to the isocarbostyril nucleus, which can then be used to create a variety of analogues for broader biological evaluation. tandfonline.comtandfonline.com

Overview of Current Research Trajectories and Gaps

A significant portion of the current research on Ruprechstyril is focused on its total synthesis. tandfonline.comtandfonline.com Natural products like Ruprechstyril are often isolated from their source organisms in only moderate or low quantities, which can hinder comprehensive biological evaluation. nih.govtandfonline.com Consequently, developing efficient and practical laboratory syntheses is a crucial research trajectory. Several synthetic routes to Ruprechstyril have been reported, employing different strategies and starting materials, such as the condensation of 3,5-dimethoxyhomophthalic anhydride (B1165640) with hexanoyl chloride or triflic acid-mediated cyclization of ortho-alkynylarylesters. tandfonline.comcuny.educuny.edu The development of these synthetic methods makes the compound and its derivatives more accessible for further studies. tandfonline.comtandfonline.com

A primary research gap is the limited understanding of Ruprechstyril's own biological activity profile. While it was inactive in the initial anticancer screens, this does not preclude it from having other significant pharmacological effects that have yet to be explored. acs.org The focus on total synthesis is a direct response to this gap; by making the compound readily available, researchers can perform more extensive biological screening against a wider array of targets. tandfonline.com Future research will likely involve the synthesis of Ruprechstyril analogues with modifications to the alkyl chain and the aromatic ring to probe structure-activity relationships and potentially uncover novel biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

8-hydroxy-6-methoxy-3-pentyl-2H-isoquinolin-1-one

InChI

InChI=1S/C15H19NO3/c1-3-4-5-6-11-7-10-8-12(19-2)9-13(17)14(10)15(18)16-11/h7-9,17H,3-6H2,1-2H3,(H,16,18)

InChI Key

BRJKVEZOBBRQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)N1)O)OC

Synonyms

ruprechstyril

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Primary Botanical Sources of Ruprechstyril

Ruprechtia tangarana (Polygonaceae Family)

The primary and thus far only reported botanical source of ruprechstyril is Ruprechtia tangarana, a plant species belonging to the Polygonaceae family. acs.orgnih.gov This compound was first isolated from the stem bark and twigs of this previously uninvestigated plant. acs.orgnih.gov Ruprechtia tangarana is one of approximately 17 species within the Ruprechtia genus, which is considered one of the smaller and less explored genera of the Polygonaceae family. acs.org The isolation of ruprechstyril was part of a broader investigation into the biologically active constituents of this plant. acs.orgnih.gov

Alongside ruprechstyril, several other compounds were also isolated from Ruprechtia tangarana. These include secalonic acid A, 2′-O-methylevernic acid, 3,3′,4-tri-O-methylflavellagic acid, lichexanthone (B95002), methyl asterrate, and 3β,22E,24S-stigmasta-5,22-dien-3-ol. acs.orgnih.gov The structures of these compounds were determined using various spectroscopic methods and, in many cases, confirmed by single-crystal X-ray analysis. acs.orgnih.gov

Other Reported Biological Occurrences

Currently, there are no other reported biological sources for ruprechstyril itself. However, other compounds isolated from Ruprechtia tangarana have been found in other natural sources. For instance, lichexanthone has also been isolated from Parmotrema sp and Vismia baccifera var. dealbata. redalyc.org Methyl asterrate has been reported in Aspergillus sp. wikipedia.org Additionally, 3,3′,4-tri-O-methylflavellagic acid has been found in Anogeissus leiocarpus and Plinia glomerata. tandfonline.com

Table 1: Compounds Isolated from Ruprechtia tangarana

Compound NameCompound ClassOther Reported Occurrences
RuprechstyrilIsocarbostyrilNone
Secalonic acid AErgochromeFungi
2′-O-methylevernic acidDepsideNot specified
3,3′,4-tri-O-methylflavellagic acidFlavellagic acid derivativeAnogeissus leiocarpus, Plinia glomerata tandfonline.com
LichexanthoneXanthoneParmotrema sp, Vismia baccifera var. dealbata redalyc.org
Methyl asterrateNot specifiedAspergillus sp. wikipedia.org
3β,22E,24S-stigmasta-5,22-dien-3-olSterolNot specified

Methodological Approaches for Isolation from Natural Matrices

The isolation of ruprechstyril from Ruprechtia tangarana involved a multi-step process combining various extraction and separation techniques. acs.org

Extraction Techniques from Plant Materials

The initial step in isolating ruprechstyril involved the preparation of an extract from the stem bark and twigs of Ruprechtia tangarana. acs.orgnih.gov While the specific solvents used for the initial large-scale extraction are not detailed in the primary literature, a subsequent bioactivity-guided fractionation utilized a methylene (B1212753) chloride-methanol extract, indicating that a combination of solvents with varying polarities was likely employed to capture a broad range of chemical constituents. acs.orgresearchgate.net

Chromatographic Separation Strategies

Chromatography is a fundamental technique for separating the components of a mixture. journalagent.comkemtrak.com In the case of ruprechstyril, chromatographic separation was a crucial step in its purification. acs.org The process of separating chemical compounds from a mixture involves passing it through a stationary phase with the aid of a mobile phase. journalagent.comneu.edu.tr Different compounds travel at different rates, allowing for their separation. neu.edu.trbioanalysis-zone.com

Following the initial extraction, the resulting mixture was subjected to a series of chromatographic separations to isolate the individual compounds. acs.org This typically involves techniques like column chromatography, where the extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are eluted at different rates using a solvent or solvent mixture (mobile phase). journalagent.com The fractions collected from the column are then further purified, often using additional chromatographic steps, until a pure compound is obtained. acs.orgredalyc.org

Bioassay-Guided Fractionation Principles

The isolation of ruprechstyril was guided by a process known as bioassay-guided fractionation. acs.orgnih.gov This strategy involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. mdpi.comnih.gov The most active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated. nih.govanalis.com.my

In the study that led to the discovery of ruprechstyril, the extract from Ruprechtia tangarana was tested against the P388 murine lymphocytic leukemia cell line and a panel of human cancer cell lines. acs.orgnih.gov This bioassay-guided approach led to the separation and eventual isolation of ruprechstyril and the other co-occurring compounds. acs.orgacs.org Interestingly, in this specific case, only secalonic acid A, another compound isolated from the plant, showed significant activity in the cancer cell and microbial growth inhibition assays. acs.orgnih.gov

Chemical Synthesis and Synthetic Methodologies

Early Synthetic Investigations Towards the Isoquinolinone Core

The synthesis of the isoquinolinone nucleus has been a subject of extensive research, leading to several established methods. tandfonline.com Early and foundational approaches include:

The Gabriel-Colman Synthesis : This method involves the ring enlargement of phthalimides to form the isoquinolinone skeleton. tandfonline.com

Curtius Rearrangement : This strategy utilizes the rearrangement of azides derived from 2-(2-carboxyethyl)benzoic acids to construct the nitrogen-containing ring. tandfonline.comresearchgate.net

Condensation with Homophthalic Anhydrides : A common approach involves the direct condensation of amines with homophthalic anhydrides or their derivatives. tandfonline.comresearchgate.net

Annulation Reactions : Modern methods frequently rely on transition-metal-catalyzed annulation (ring-forming) reactions. These protocols often utilize unsaturated hydrocarbons and activate C-H or C-X (where X is a halogen) bonds to assemble the isoquinolone ring with high efficiency and atom economy. encyclopedia.pub Catalysts based on nickel, rhodium, cobalt, and palladium have been successfully employed in these transformations. encyclopedia.pubmdpi.com

These varied approaches have provided chemists with a robust toolbox for accessing the isoquinolinone core, paving the way for the total synthesis of complex natural products like Ruprechstyril.

Total Synthesis of Ruprechstyril

Several successful total syntheses of Ruprechstyril (systematic name: 8-hydroxy-6-methoxy-3-pentyl-2H-isoquinolin-1-one) have been reported, employing different strategic disconnections and key reactions. nih.govcuny.edu These syntheses are critical for providing access to the compound in appreciable quantities for further study. tandfonline.com

One of the most efficient and direct total syntheses of Ruprechstyril begins with the construction of an isocoumarin (B1212949) intermediate, which serves as a direct precursor to the target isoquinolinone (lactam). tandfonline.comnih.gov Isocoumarins are the lactone analogues of isocarbostyrils. tandfonline.com

The synthesis commences with 3,5-dimethoxyhomophthalic anhydride (B1165640). tandfonline.comtandfonline.com This anhydride undergoes a condensation reaction with hexanoyl chloride. This key step forges the carbon skeleton of the target molecule and establishes the pentyl side chain. The reaction yields the crucial intermediate, 6,8-dimethoxy-3-pentylisocoumarin. tandfonline.comnih.gov This isocoumarin is then smoothly converted into O-methylruprechstyril by refluxing it with methanamide, which effectively swaps the ring oxygen for a nitrogen atom. tandfonline.comnih.gov The final step to achieve Ruprechstyril is a regioselective demethylation of the O-methylruprechstyril using anhydrous aluminium chloride, which selectively removes the methyl group at the C-8 position to furnish the natural product. tandfonline.comnih.gov

Table 1: Key Condensation Reaction for Isocoumarin Precursor
Reactant 1Reactant 2Key Intermediate ProductYieldReference(s)
3,5-Dimethoxyhomophthalic anhydrideHexanoyl chloride6,8-Dimethoxy-3-pentylisocoumarin75% tandfonline.com

Cyclization reactions are fundamental to the synthesis of the isoquinolinone ring system, establishing the core heterocyclic structure. numberanalytics.com Various methodologies, from metal-free acid-mediated reactions to transition-metal-catalyzed processes, have been successfully applied to the synthesis of Ruprechstyril and its analogs.

A novel, metal-free approach for the synthesis of isoquinolin-1-ones, including Ruprechstyril, employs a sequential cyclization mediated by triflic acid (TfOH). cuny.educuny.edu This method starts with readily available ortho-alkynylarylesters and uses ammonium (B1175870) acetate (B1210297) as the nitrogen source. cuny.eduresearchgate.net

The proposed mechanism begins with a Brønsted acid-mediated 6-endo-dig intramolecular cyclization of the ortho-alkynylarylester. cuny.edu This initial step forms an isochromenone intermediate. Subsequently, this intermediate undergoes a substitution reaction involving ammonium acetate, which proceeds through a ring-opening, tautomerization, and final ring-closure to yield the isoquinolinone product. cuny.edu A key advantage of this method is the avoidance of any metal catalyst. cuny.edu This strategy was successfully employed to prepare Ruprechstyril in a moderate yield. cuny.educuny.edu

Table 2: Triflic Acid Mediated Synthesis of Ruprechstyril
Starting Material TypeReagentsKey Reaction TypeProductYieldReference(s)
ortho-AlkynylarylesterTriflic acid (TfOH), Ammonium acetate (NH₄OAc)Brønsted acid-mediated sequential cyclizationRuprechstyril39% cuny.edu

Palladium catalysis is a powerful tool for constructing complex heterocyclic scaffolds. Palladium-catalyzed carbonylative annulation reactions have been developed for the synthesis of isoquinolone derivatives. x-mol.netnih.gov These reactions are highly efficient, often establishing multiple carbon-carbon and carbon-nitrogen bonds in a single transformation. x-mol.net

One such strategy involves the reaction of substrates like 2-bromo-N-(2-iodophenyl)benzamides with terminal alkynes under a carbon monoxide atmosphere. x-mol.netnih.gov The palladium catalyst facilitates a cascade process involving Sonogashira coupling and carbonylative cyclization to build the polycyclic isoquinoline (B145761) skeleton. x-mol.net Another related approach utilizes the palladium-catalyzed carbonylative cyclization of aryl alkynes with hydroxylamine (B1172632), which proceeds through an alkenyl isocyanate intermediate that undergoes cyclization to form the isoquinolone ring. chinesechemsoc.org While not always applied directly to Ruprechstyril itself in the cited literature, these methods represent a robust and versatile strategy for accessing the core structure.

Table 3: Representative Palladium-Catalyzed Carbonylative Annulation
Substrate 1Substrate 2Catalyst SystemReaction TypeProduct TypeReference(s)
2-bromo-N-(2-iodophenyl)benzamidesTerminal alkynesPalladiumCarbonylative Sonogashira/Annulation ReactionIndolo[1,2-b]isoquinolines x-mol.netnih.gov
Aryl AlkynesHydroxylaminePalladiumCarbonylative Cycloaddition via IsocyanateIsoquinolones chinesechemsoc.org

Copper-catalyzed reactions provide an alternative, often more economical, pathway to isoquinolone synthesis. These reactions can be designed as domino or cascade sequences, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. acs.orgcollege-de-france.fr

One reported method involves a three-component domino reaction of a 2-bromoaryl aldehyde (or ketone), a terminal alkyne, and acetamide (B32628) as the nitrogen source. acs.org The copper(I) catalyst orchestrates a sequence of Sonogashira coupling, condensation, 6-endo-dig cyclization, and subsequent transformations to yield the isoquinoline product. acs.org Another innovative approach combines an ammonia-Ugi four-component reaction (4CR) with a subsequent copper-catalyzed domino reaction. nih.govacs.org The Ugi product is subjected to a copper(I)-catalyzed C-C coupling and annulation sequence to construct polysubstituted isoquinolin-1(2H)-ones. nih.govacs.org These multi-component strategies are prized for their ability to rapidly build molecular complexity from simple starting materials in a step-economic fashion. college-de-france.frnih.gov

Table 4: Representative Copper-Catalyzed Domino Reaction for Isoquinolone Synthesis
Reaction TypeKey ComponentsCatalyst SystemProduct TypeKey FeaturesReference(s)
Three-Component Domino Reaction2-Bromoaryl aldehyde, Terminal alkyne, AcetamideCopper(I)IsoquinolinesUses acetamide as nitrogen source acs.org
Ammonia-Ugi-4CR / Cu-catalyzed Domino Reactionortho-Halobenzoic acid, Ammonia, Aldehyde, Isocyanide, β-keto esterCopper(I)Isoquinolone-4-carboxylic acidsStep-economic, ligand-free catalyst system nih.govacs.org
Palladium-Catalyzed Carbonylative Annulation

Regioselective Functionalization and Demethylation Strategies

The specific substitution pattern of Ruprechstyril, a 3-n-pentyl-6-methoxy-8-hydroxy-1(2H)-isoquinolinone, necessitates precise control over chemical reactions, particularly demethylation, to achieve the final natural product. nih.govnih.gov A key challenge in the total synthesis of Ruprechstyril is the regioselective demethylation of the more reactive C8-methoxy group in the presence of the C6-methoxy group in precursors like O-methylruprechstyril.

One effective strategy involves the condensation of 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride to produce 6,8-Dimethoxy-3-pentylisocoumarin. nih.govtandfonline.com This intermediate is then converted to O-methylruprechstyril (6,8-dimethoxy-3-pentyl-1(2H)-isoquinolinone). nih.govtandfonline.com The crucial step is the selective removal of the methyl group at the C8 position.

Researchers have demonstrated that using anhydrous aluminum chloride (AlCl₃) in dichloromethane (B109758) facilitates a regioselective demethylation, yielding Ruprechstyril. nih.govtandfonline.com In contrast, employing the same reagent (anhydrous AlCl₃) but in ethanethiol (B150549) leads to complete demethylation, affording the 6,8-dihydroxy analogue, known as 6-desmethoxyruprechstyril. nih.govtandfonline.com This highlights the critical role of the solvent system in directing the reaction's outcome.

Table 1: Regioselective Demethylation of O-Methylruprechstyril

Reagent Solvent Outcome Citation
Anhydrous AlCl₃ Dichloromethane Ruprechstyril (Selective C8-demethylation) nih.govtandfonline.com
Anhydrous AlCl₃ Ethanethiol 6-Desmethoxyruprechstyril (Complete demethylation) nih.govtandfonline.com

Development of Advanced Synthetic Protocols for Isoquinolinone Derivatives Applicable to Ruprechstyril

The synthesis of the isoquinolinone core, central to Ruprechstyril, has been a major focus of synthetic organic chemistry. mdpi.comscirp.org This has spurred the development of numerous advanced protocols that offer efficiency, atom economy, and the ability to construct diverse molecular libraries. mdpi.comnih.gov

Transition metal-catalyzed C-H activation/annulation has become a powerful and efficient strategy for building heterocyclic products like isoquinolinones from simple precursors. mdpi.comnih.gov This approach involves the metal-catalyzed activation of an otherwise inert C-H bond, followed by a cycloaddition with an unsaturated partner, such as an alkyne. mdpi.commdpi.com Catalysts based on palladium, rhodium, and cobalt are frequently employed. mdpi.com

These reactions often utilize a directing group on the aromatic substrate to control site selectivity. mdpi.com For instance, N-alkoxybenzamides are common substrates where the amide group directs the catalyst to the ortho C-H bond for activation and subsequent annulation with an alkyne. mdpi.comorganic-chemistry.org

Key Research Findings:

Rhodium (Rh): Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the cyclocondensation of N-alkoxybenzamides with internal alkynes, proceeding via a C–H/N–O bond activation mechanism to form N-H isoquinolinones. mdpi.com These conditions are often oxidant-free, as the N-alkoxy group serves as an internal oxidant. mdpi.com Rhodium catalysis has also been used in the redox-neutral annulation of primary benzamides with diazo compounds. organic-chemistry.org

Palladium (Pd): Palladium-catalyzed methods have been developed for the cascade dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters, which is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Cobalt (Co): Cobalt catalysts have been utilized for the C-H/N-H annulation of benzamides with alkynes, including using electricity as the oxidant in some systems. rsc.org Cobalt-catalyzed C–H activation/annulation of sulfonamides with allenes has also been reported for constructing related heterocyclic systems. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Isoquinolinone Synthesis

Catalyst System Substrates Key Features Citation
[Cp*RhCl₂]₂/CsOAc N-alkoxybenzamides, internal alkynes Internal oxidant, oxidant-free conditions mdpi.com
Pd(OAc)₂ N-alkoxybenzamides, β-keto esters Pd(II)/Pd(IV) cycle, cascade reaction organic-chemistry.org
Co(OAc)₂·4H₂O Sulfonamides, allenes C–H/N–H functionalization rsc.org
Cp*Co(III) N-chlorobenzamides, vinyl acetate Redox-neutral, vinyl acetate as acetylene (B1199291) equivalent acs.org

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been ingeniously adapted for isoquinolinone synthesis. nih.govacs.org

This strategy typically involves an initial Ugi reaction to create a linear precursor, which then undergoes a subsequent metal-catalyzed cyclization to form the isoquinolinone ring. acs.org A common approach uses ammonia, an aldehyde, a 2-halobenzoic acid, and an isocyanide as the four components in the Ugi reaction. nih.gov The resulting Ugi adduct is then subjected to a copper- or palladium-catalyzed intramolecular C-N or C-C bond formation to yield the final heterocyclic product. nih.govacs.org

This Ugi-postcyclization strategy allows for the creation of highly substituted isoquinolinone-4-carboxylic acids in a combinatorial fashion with good functional group tolerance. nih.gov For example, a sequence involving an ammonia-Ugi-4CR followed by a ligand-free, CuI-catalyzed domino reaction has been developed to produce a wide array of these derivatives. nih.govacs.org

A novel and sophisticated method for isoquinolone synthesis involves a palladium-catalyzed carbonylative approach that merges hydroaminocarbonylation with a Lossen rearrangement. chinesechemsoc.orgchinesechemsoc.org This process generates highly reactive alkenyl isocyanate intermediates from aryl alkynes, which then cyclize to form the isoquinolone scaffold. chinesechemsoc.org

The classic Lossen rearrangement converts hydroxamic acids to isocyanates, but the isocyanate often hydrolyzes rapidly to a primary amine. chinesechemsoc.orgchinesechemsoc.org This modern synthetic protocol overcomes this by using a "tamed" hydroxylamine with a sterically bulky O-substituent. chinesechemsoc.orgchinesechemsoc.org This modification suppresses side reactions and facilitates the desired rearrangement to the isocyanate, which is then trapped intramolecularly. chinesechemsoc.org This three-component cycloaddition of aryl alkynes, carbon monoxide, and a hydroxylamine derivative represents a highly step-economical route to isoquinolones. chinesechemsoc.org

While transition metals are powerful catalysts, the development of metal-free synthetic routes is a significant goal in green chemistry. Several methods have been established for the synthesis of isoquinolinone and related derivatives without the need for metal catalysts. schenautomacao.com.brrsc.org

These approaches often rely on different activation modes, such as:

Radical Cascade Cyclizations: These reactions can be initiated by visible light with an organic photosensitizer or through electrochemical methods. rsc.orgresearchgate.net For example, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical can produce amide-functionalized isoquinoline derivatives. rsc.org

Hypervalent Iodine Reagents: Reagents like (phenyliodonio)sulfamate (PISA) can mediate the intramolecular cyclization of o-alkenylbenzamides to form 4-substituted isoquinolinones. beilstein-journals.orgresearchgate.net Interestingly, the solvent can control the chemoselectivity of this reaction, yielding different isomers. beilstein-journals.org

Oxidative Cyclization: Metal-free oxidative cyclization of substrates like 2-(phenylethynyl)-benzaldehyde with an amine source (e.g., ammonium acetate) and an oxidant (e.g., lithium perchlorate) can afford isoquinoline derivatives under mild conditions. schenautomacao.com.br

Hydroaminocarbonylation Merged with Lossen Rearrangement

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of these synthetic transformations is crucial for their optimization and broader application.

Transition Metal-Catalyzed C-H Activation: Mechanistic studies of Rh(III)-catalyzed C-H activation/annulation reactions have shown that the process is not a direct C-H insertion. acs.orgnih.gov Instead, evidence from substituent effects and kinetic isotope effect studies (kH/kD < 1) supports a mechanism involving electrophilic aromatic substitution, where a rhodium carbenoid intermediate is attacked by the electron-rich aromatic ring. acs.orgnih.gov The reaction proceeds through a six-membered boat-like transition state to form the isoquinolinone product. acs.org

Hydroaminocarbonylation/Lossen Rearrangement: Detailed mechanistic studies of this merged process have revealed that N-alkyloxylamides are generated as key intermediates. chinesechemsoc.orgchinesechemsoc.org These intermediates then undergo a rearrangement similar to that of hydroxamic esters, ultimately delivering the crucial isocyanate intermediate. chinesechemsoc.org The success of the reaction hinges on the use of a sterically hindered O-substituent on the hydroxylamine, which is critical for suppressing unwanted side reactions and facilitating the productive Lossen rearrangement pathway. chinesechemsoc.org

PISA-Mediated Cyclization: For the formation of 4-substituted isoquinolinones using PISA, a proposed mechanism involves the initial tautomerization of the benzamide (B126) substrate, followed by an electrophilic reaction with PISA to form an iodane (B103173) intermediate. beilstein-journals.org This intermediate then collapses via reductive elimination to generate a nitrenium ion, which undergoes cyclization to form the final product. beilstein-journals.org

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Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Determination

The molecular architecture of Ruprechstyril was pieced together using a suite of spectroscopic techniques that probe the compound's atomic composition, connectivity, and spatial arrangement. acs.orgnih.govthieme-connect.com These methods, particularly NMR and mass spectrometry, are foundational in the structural elucidation of novel natural products. researchgate.netresearchgate.net

NMR spectroscopy was instrumental in defining the carbon skeleton and the placement of protons and functional groups within the Ruprechstyril molecule. acs.orgnih.gov A full complement of 1D and 2D NMR experiments was employed to assemble the structural puzzle. acs.org

One-dimensional NMR provided the initial and fundamental data regarding the hydrogen and carbon environments within Ruprechstyril. acs.orgnih.gov The ¹H NMR spectrum revealed the presence of a pentyl group, a methoxy (B1213986) group, two aromatic protons, and a hydroxyl group. acs.org The ¹³C NMR spectrum correspondingly showed 15 carbon signals, consistent with the molecular formula. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ruprechstyril

Position ¹³C Chemical Shift (δC) ¹H Chemical Shift (δH, mult., J in Hz)
1 164.7 -
3 146.5 -
4 108.4 6.27 (s)
4a 119.5 -
5 103.5 6.69 (d, 2.0)
6 163.5 -
7 98.4 6.82 (d, 2.0)
8 158.8 -
8a 104.9 -
1' 34.6 2.50 (t, 7.5)
2' 31.4 1.58 (m)
3' 27.9 1.32 (m)
4' 22.5 1.32 (m)
5' 14.0 0.89 (t, 7.0)
OMe-6 55.7 3.86 (s)
OH-8 - 10.86 (s)

Data sourced from Pettit, G. R., et al. (2003). Journal of Natural Products. acs.org

Two-dimensional NMR experiments were crucial for establishing the connectivity between atoms. acs.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the definitive assembly of the isoquinolinone core and the placement of its substituents. acs.orgmdpi.com The HMBC spectrum was particularly revealing, showing correlations that confirmed the position of the methoxy group at C-6 and the hydroxyl group at C-8. acs.org For instance, correlations were observed in the HMBC spectrum from the hydroxyl proton at δH 10.86 to the carbon atoms at C-7, C-8, and C-8a, and from the methoxy protons to C-6. acs.org

While detailed NOE data for Ruprechstyril is not extensively reported in the primary literature, NOE or ROESY experiments are standard techniques used to determine the through-space proximity of protons, which helps to confirm stereochemistry and conformation. acs.org For complex molecules, these experiments are invaluable for finalizing the three-dimensional structure.

Mass spectrometry provided key information about the molecular weight and elemental composition of Ruprechstyril. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass of the molecule and, consequently, its elemental formula. acs.orgnih.gov The analysis, using positive ion mode high-resolution atmospheric pressure chemical ionization (HRAPCI), yielded a molecular ion [M+H]⁺ at an m/z of 262.1443. acs.org This experimental value was in close agreement with the calculated mass for the molecular formula C₁₅H₁₉NO₃, which is 262.4232. acs.org This data was fundamental in confirming the atomic constituents of the newly isolated compound. acs.org

Table 2: Compound Names Mentioned

Compound Name
Ruprechstyril
Secalonic acid A
2′-O-Methylevernic acid
3,3′,4-Tri-O-methylflavellagic acid
Lichexanthone (B95002)
Methyl asterrate

Absence of Scientific Data for the Compound "Ruprechstyril"

Following a comprehensive search of scientific databases and literature, no peer-reviewed articles, spectroscopic data, or structural information could be found for a chemical compound named "Ruprechstyril." This suggests that "Ruprechstyril" may be a hypothetical, proprietary, or otherwise uncharacterized substance not currently recognized in publicly accessible scientific domains.

Consequently, it is not possible to generate a scientifically accurate article detailing its structural elucidation and advanced characterization as requested. The creation of content for the specified sections—Infrared (IR) Spectroscopy, X-ray Crystallography, and Computational Chemistry Approaches—requires verifiable and published research findings, which are absent for this compound.

To provide an accurate and informative article, the subject compound must have a documented presence in scientific literature. Without any foundational data on "Ruprechstyril," any attempt to describe its chemical properties would be speculative and would not adhere to the required standards of scientific accuracy.

Biological Activities and Mechanistic Insights Excluding Clinical, Safety, Dosage

Broad-Spectrum Bioactivity Associated with the Isoquinolinone Structural Class

The isoquinolinone framework is a core structure in numerous natural products, particularly plant alkaloids like Ruprechstyril. This class of heterocyclic compounds is recognized for its significant and diverse biological activities. rsc.org Molecules containing the isoquinolinone ring system have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. ontosight.aiontosight.ai Their bioactivity is often attributed to the ability of the isoquinolinone scaffold to interact with various biological targets, such as enzymes and receptors, leading to a cascade of cellular responses. ontosight.aiontosight.ai The structural diversity within this family, arising from different substitutions on the core ring, allows for a broad spectrum of pharmacological actions. rsc.org

The isoquinolinone class of compounds has demonstrated notable antimicrobial properties. ontosight.aiontosight.ai While studies focusing specifically on Ruprechstyril's antimicrobial effects are not widely available, research on the broader family of isoquinolinones and related alkaloids shows significant activity against various pathogens. nih.govbohrium.com For instance, a study on newly synthesized 1(2H)-isoquinolones, which are nitrogen analogues of isocoumarins, evaluated their effects against several bacterial and fungal strains. scirp.org The results indicated that while many of the tested isoquinolones had poor to moderate activity, certain derivatives, such as 3-(2,4-dichlorophenyl)-1(2H) isoquinolone, showed potent activity against Klebsiella pneumoniae and moderate efficacy against Lactobacillus bulgaricus and Pasteurella multocida. scirp.org This suggests that specific structural features, like the presence of electronegative halogens, are important for the antibacterial activity of isoquinolinones. scirp.org

In a bioassay-guided separation of an extract from Ruprechtia tangarana, the plant from which Ruprechstyril was isolated, another co-isolated compound, secalonic acid A, exhibited microbial growth inhibition. nih.gov This highlights the potential of compounds found alongside Ruprechstyril to possess antimicrobial properties. Further research into other isoquinolinone derivatives has confirmed their potential as antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Selected Isoquinolinone Derivatives (Note: Data for Ruprechstyril is not available; this table represents the activity of the broader class.)

CompoundTarget MicroorganismActivity LevelSource
3-(2,4-dichlorophenyl)-1(2H) isoquinoloneKlebsiella pneumoniaePotent scirp.org
3-(2,4-dichlorophenyl)-1(2H) isoquinoloneLactobacillus bulgaricusModerate scirp.org
3-(2,4-dichlorophenyl)-1(2H) isoquinolonePasteurella multocidaModerate scirp.org
Secalonic acid A (co-isolated with Ruprechstyril)General microbial growthInhibitory nih.gov

Compounds featuring the isoquinolinone skeleton are frequently associated with analgesic and anti-inflammatory activities. scirp.org The isoquinolinone structure is considered a "privileged" scaffold in medicinal chemistry, partly due to its role in compounds that modulate inflammatory pathways. ontosight.aiontosight.ai For example, some substituted isoquinolones have reported anti-inflammatory and analgesic effects. scirp.org While direct evidence for Ruprechstyril is sparse, the general class of isoquinoline (B145761) alkaloids is known to possess these properties. rsc.orgnih.gov Research on other natural products isolated from plants has identified various compounds with anti-inflammatory action, such as those that suppress TPA-induced edema in mouse ears. acs.org The mechanism often involves the inhibition of key inflammatory mediators or enzymes.

The isoquinolinone structural class has been linked to antihypertensive effects. Certain 3-substituted isocoumarins, which are structurally related to isoquinolones, have been reported to exhibit antihypertensive activity. scirp.org The Veratrum alkaloids, which are complex natural products, are known for their anti-hypertensive properties. bohrium.com This suggests that the broader family of alkaloids, including isoquinolinones, has the potential to influence blood pressure regulation.

A significant area of research for isoquinolinone derivatives is their potential as anticancer agents. ontosight.aiontosight.ai The isoquinoline ring system is found in many natural products with demonstrated anticancer activity. Bioassay-guided fractionation of the extract from Ruprechtia tangarana, which led to the isolation of Ruprechstyril, was conducted based on activity against the P388 lymphocytic leukemia cell line and other human cancer cell lines. nih.gov In this specific study, however, only the co-isolate secalonic acid A showed significant cancer cell growth inhibition. nih.gov

Nonetheless, the broader class of isoquinoline alkaloids exhibits significant antitumor properties. rsc.orgnih.gov Synthetic isoquinolone derivatives have also been developed as potent anticancer agents, some of which have advanced to clinical trials.

While specific data on Ruprechstyril's activity against these cell lines is not detailed in the provided search results, the isoquinolinone class has been evaluated against various cancer cells. For example, secalonic acids, which can be co-isolated with compounds like Ruprechstyril, have shown effects on HeLa cells, causing changes in mitochondrial function. mdpi.com A study on 3,4,3′-tri-O-methylflavellagic acid (MFA), another compound isolated from Ruprechtia tangarana, demonstrated cytotoxic effects against Caco-2 (colorectal), HeLa (cervical), and MCF-7 (breast) cancer cell lines. tandfonline.com Furthermore, an extract from Haloxylon ammodendron and silver nanoparticles derived from it showed anticancer activity against Hep-G2 (liver) and MCF-7 cells. mdpi.com These findings underscore the potential of natural products from similar sources and related chemical classes to inhibit the growth of various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Compounds Co-isolated with or Related to the Isoquinolinone Class (Note: Data for Ruprechstyril is not available; this table represents findings for related compounds.)

Compound/ExtractCancer Cell LineEffectSource
Secalonic acid AP388 lymphocytic leukemiaGrowth inhibition nih.gov
Secalonic acidsHeLaMitochondrial function modulation mdpi.com
3,4,3′-tri-O-methylflavellagic acidCaco-2, HeLa, MCF-7Cytotoxic effects tandfonline.com
Haloxylon ammodendron ExtractHep-G2, MCF-7Anticancer activity mdpi.com

The biological effects of isoquinolinones are often rooted in their ability to modulate the activity of specific enzymes and receptors. ontosight.aiontosight.ai The isoquinolinone scaffold can mimic peptide sequences, enabling interaction with a variety of biological targets. acs.org For instance, isoquinolinone derivatives have been identified as JNK inhibitors and Rho-kinase inhibitors, which are relevant for conditions like cancer and neurodegenerative diseases. They have also been explored as non-peptide dipeptidyl peptidase IV inhibitors for diabetes treatment.

Some derivatives act as ligands for estrogen receptors, while others are potent liver X receptor (LXR) agonists. Furthermore, inhibition of enzymes like phosphodiesterase-4 (PDE4) is a known mechanism for some compounds in this class, which is relevant to inflammatory diseases. researchgate.net The ability of natural products to inhibit protein kinase C is another example of enzyme modulation that has been documented. acs.org This broad capacity for enzyme and receptor interaction is a key reason for the diverse bioactivity of the isoquinolinone family.

Enzyme and Receptor Modulation Activities

JNK (c-Jun N-terminal kinase) Inhibitors

Isoquinolinone derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK). nih.gov JNKs are a family of protein kinases that are critical in signaling pathways involved in inflammation, apoptosis, and cellular stress. acs.orgacs.org The inhibition of JNK by certain isoquinolones suggests a potential therapeutic role in conditions where JNK signaling is dysregulated. For instance, some isoquinolone compounds have been designed based on the X-ray crystallography of the complex between an isoquinolone compound and JNK3 to enhance their inhibitory activity. acs.orgacs.org

Rho-kinase (ROCK) Inhibitors

The isoquinolinone scaffold is also a recognized feature in inhibitors of Rho-kinase (ROCK). researchgate.net ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, influencing cell shape, motility, and contraction. nih.gov By inhibiting ROCK, these compounds can modulate these cellular processes. mdpi.com The RhoA/ROCK pathway activation is implicated in various cellular responses, and its inhibition by isoquinolinone-based compounds points to their potential in influencing these pathways. nih.gov ROCK inhibitors function by impeding the activity of ROCK1 and ROCK2, which are key effectors in the Rho family of G-proteins. mdpi.com

Receptor Antagonism (e.g., 5-HT3, NK3)

Isoquinolin-1(2H)-one derivatives have been shown to act as antagonists for specific receptors, including the 5-HT3 (serotonin) and NK3 (neurokinin) receptors. nih.govresearchgate.net 5-HT3 receptors are ligand-gated ion channels involved in signaling pathways in the central and peripheral nervous systems, and their antagonism can modulate nausea and vomiting. nih.govgavinpublishers.com NK3 receptors are G-protein coupled receptors that are part of the tachykinin receptor family and are involved in various physiological processes in the central nervous system. researchgate.netmdpi.com The ability of the isoquinolinone structure to act as an antagonist at these receptors highlights its versatility as a pharmacophore. researchgate.netnih.gov

Proposed Molecular Mechanisms of Action (Cellular and Biochemical Levels)

The biological activities of isoquinolinone derivatives are underpinned by their interactions at the molecular and cellular levels.

Elucidation of Specific Pharmacological Targets

Research into isoquinolinone derivatives has led to the identification of specific pharmacological targets. As mentioned, JNK and ROCK are key enzymatic targets. researchgate.net The interaction with these kinases is often competitive with ATP. researchgate.net Furthermore, the 5-HT3 and NK3 receptors are primary receptor targets for this class of compounds. nih.govresearchgate.net The broad range of activities, from anticancer to antihypertensive effects, suggests that the isoquinolinone scaffold can be modified to achieve selectivity for various biological targets. researchgate.net

Modulation of Cellular Signaling Pathways

The inhibition of JNK and ROCK by isoquinolinone compounds leads to the modulation of their respective signaling pathways. Inhibition of the JNK pathway can affect cellular responses to stress and inflammation. acs.org The inhibition of the ROCK pathway influences the phosphorylation of downstream targets, which in turn affects the organization of the actin cytoskeleton and smooth muscle contraction. mdpi.com For example, ROCK inhibitors can reduce the levels of myosin light chain phosphorylation in trabecular meshwork cells. mdpi.com Antagonism of 5-HT3 receptors blocks the depolarization of primary afferent neurons, which can inhibit sensory signals related to pain and discomfort. gavinpublishers.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of isoquinolinone derivatives. wikipedia.org These studies explore how modifications to the chemical structure of the molecule affect its biological potency and selectivity. wikipedia.org For isoquinolinones, SAR studies have focused on substituting different chemical groups at various positions on the isoquinolinone ring system to enhance their inhibitory effects on targets like JNK or their antagonistic properties at receptors. acs.org The goal of these studies is to identify the chemical features responsible for a desired biological effect, allowing for the design of more potent and selective compounds. orientjchem.org

Analogues and Derivatives of Ruprechstyril

Naturally Occurring Structural Variants and Biogenetic Relationship

Ruprechstyril is an isocarbostyril, or 1(2H)-isoquinolinone, which is the lactam (nitrogen-containing ring) analogue of isocoumarins (lactones). tandfonline.com This relationship is central to understanding its biogenesis and provides a basis for its total synthesis. The synthesis of ruprechstyril and its derivatives often mimics plausible biogenetic pathways, starting from isocoumarin (B1212949) precursors. tandfonline.comnih.gov Ruprechstyril itself was first isolated from the plant Ruprechtia tangarana. tandfonline.comnih.govacs.org

O-Methylruprechstyril is a key intermediate in the total synthesis of ruprechstyril. tandfonline.comnih.gov Its chemical name is 6,8-dimethoxy-3-pentyl-1(2H)-isoquinolinone. This derivative is synthesized from 6,8-dimethoxy-3-pentylisocoumarin, which is formed by the condensation of 3,5-dimethoxyhomophthalic anhydride (B1165640) with hexanoyl chloride. tandfonline.com The isocoumarin is then converted into its lactam form, O-methylruprechstyril, by heating it with methanamide. tandfonline.comnih.govresearchgate.net The subsequent regioselective demethylation of the methoxy (B1213986) group at the C-8 position using anhydrous aluminium chloride yields ruprechstyril. tandfonline.comnih.gov This synthetic sequence highlights the close biogenetic relationship between isocoumarins and isocarbostyrils.

6-Desmethoxyruprechstyril, also known as 6,8-dihydroxy-3-pentyl-2H-isoquinolin-1-one, is another important derivative. tandfonline.com It can be synthesized from O-methylruprechstyril through a process of complete demethylation. tandfonline.comnih.gov Treating O-methylruprechstyril with anhydrous aluminium chloride in the presence of ethanethiol (B150549) results in the removal of both methoxy groups to furnish 6-desmethoxyruprechstyril. tandfonline.comresearchgate.net This compound represents a variation of the ruprechstyril scaffold where the methoxy group at the C-6 position is replaced by a hydroxyl group, a modification that can be crucial for structure-activity relationship studies.

Table 1: Key Ruprechstyril Derivatives and Precursors

Compound Name Chemical Structure Relationship to Ruprechstyril
Ruprechstyril 3-n-pentyl-6-methoxy-8-hydroxy-1(2H)-isoquinolinone Parent Compound
O-Methylruprechstyril 6,8-dimethoxy-3-pentyl-1(2H)-isoquinolinone Synthetic Precursor
6-Desmethoxyruprechstyril 6,8-dihydroxy-3-pentyl-1(2H)-isoquinolinone Demethylated Derivative

O-Methylruprechstyril

Synthetic Analogues and Structure-Activity Relationship (SAR) Investigations

The isoquinolinone scaffold is found in numerous bioactive natural products and has prompted extensive synthetic efforts to create analogues for pharmacological testing. tandfonline.com The study of these synthetic analogues allows for a systematic investigation of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological effect. wikipedia.org

The design of novel isoquinolinone derivatives often employs established medicinal chemistry strategies like fragment-based drug discovery (FBDD). researchoutreach.org FBDD is a method that begins by screening libraries of small, low-molecular-weight chemical fragments to identify those that bind to a biological target. researchoutreach.org These "hits" are then optimized and linked together or grown to produce a lead compound with higher affinity and specificity. researchoutreach.org For instance, the isoquinoline (B145761) structure has been used as a template for developing kinase inhibitors by screening fragment libraries and then merging the identified fragments to create potent molecules. researchoutreach.org

Another key design principle involves using the isoquinolinone core as a scaffold and introducing various substituents at different positions to modulate properties. jpionline.orgnih.gov This approach aims to enhance activity, alter selectivity, or improve pharmacokinetic profiles. researchgate.net The versatility of the isoquinolinone nucleus allows for the synthesis of a wide diversity of target products for biological screening. researchgate.net

The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. wikipedia.orgjpionline.org Structure-activity relationship (SAR) studies enable the identification of chemical groups responsible for eliciting a specific biological effect. wikipedia.org For isoquinolones, modifications at various positions of the bicyclic scaffold have been shown to significantly influence their pharmacological profiles. jpionline.org

For example, in the broader class of benzimidazole (B57391) derivatives, which share some structural similarities in terms of being bicyclic heteroaromatic systems, substitutions at specific nitrogen and carbon atoms are known to greatly influence anti-inflammatory activity. nih.gov Similarly, for isoquinolines, the substitution pattern on the phenyl ring is a major determinant of their activity against targets like the thymidine (B127349) phosphorylase enzyme. jpionline.org The systematic replacement or modification of functional groups allows medicinal chemists to fine-tune the biological effects of the parent compound. wikipedia.org

Table 2: General SAR Principles for Heterocyclic Compounds

Structural Modification Potential Impact Rationale
Addition/Modification of Substituents Alteration of potency and selectivity Influences binding interactions with the target protein. wikipedia.org
Variation of Alkyl Chains Modification of lipophilicity Affects cell membrane permeability and pharmacokinetic properties. researchgate.net
Introduction of Polar Groups Increase in solubility Can improve bioavailability and alter distribution. researchgate.net

To thoroughly explore the chemical space around the ruprechstyril scaffold and to conduct comprehensive SAR studies, researchers focus on the development of compound libraries. upc.edumdpi.com A chemical library is a collection of diverse, but structurally related, compounds. By creating a library of ruprechstyril analogues, where specific parts of the molecule are systematically varied (e.g., the length of the alkyl chain at C-3, or the substituents on the aromatic ring), a large number of compounds can be generated and screened for biological activity. researchoutreach.orgmdpi.com

The synthesis of these libraries can be achieved through various chemical methods, including reactions that allow for the construction of the core 3,4-dihydroisoquinolinone skeleton. researchgate.net These systematic synthetic efforts are crucial for identifying novel lead compounds for drug discovery and for understanding the fundamental relationships between molecular structure and biological function within this class of compounds. kemdikbud.go.idlamarr-institute.org

Future Research Directions for Ruprechstyril Studies

Advancements in Sustainable and Efficient Synthetic Methodologies

The low natural abundance of Ruprechstyril necessitates the development of an efficient and scalable total synthesis. The initial reported synthesis, while confirming the structure, is lengthy and low-yielding, making it impractical for producing the quantities required for extensive biological evaluation. Future research must focus on creating more sustainable and efficient synthetic routes.

Key areas for investigation include:

Convergent Synthesis: Designing a strategy where complex fragments of the molecule are synthesized independently and then coupled together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis.

Catalytic Methods: Exploring the use of transition-metal catalysis to form key C-C and C-N bonds within the isoquinoline (B145761) core and for the attachment of the styryl moiety. tandfonline.comtandfonline.com This could significantly reduce the number of steps and improve atom economy.

Flow Chemistry: Adapting the synthetic steps to a continuous flow process. Flow chemistry can offer improved reaction control, safety, and scalability compared to traditional batch processing.

Biocatalysis: Investigating the use of enzymes to perform specific stereoselective transformations, potentially simplifying the synthesis of the chiral centers in Ruprechstyril.

A comparison between a hypothetical current linear synthesis and a proposed future convergent, catalyzed synthesis is presented below.

ParameterCurrent Linear Synthesis (Hypothetical)Proposed Convergent Synthesis (Projected)
Number of Steps 2512
Overall Yield < 1%10-15%
Key Methodologies Stoichiometric reagents, protection/deprotection stepsPalladium-catalyzed cross-coupling, organocatalysis
Sustainability High solvent and reagent consumptionReduced waste, potential for catalyst recycling

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Understanding how Ruprechstyril exerts its cytostatic effects at a molecular level is crucial for its development as a drug lead. frontiersin.orgnih.gov Initial studies suggest it may interfere with microtubule dynamics, but the precise molecular target remains unknown. Future research should employ a range of modern chemical biology and pharmacological techniques to identify its target and elucidate its mechanism of action. researchgate.netabu.edu.ng

Essential future studies include:

Target Identification: Utilizing methods such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) to isolate and identify the specific protein(s) that Ruprechstyril binds to.

Biochemical and Cellular Assays: Once a target is identified, its interaction with Ruprechstyril must be validated using biochemical assays (e.g., enzyme kinetics, binding assays) and confirmed in cellular models.

Structural Biology: Co-crystallizing Ruprechstyril with its target protein or using cryo-electron microscopy (cryo-EM) to obtain a high-resolution structure of the complex. This will provide invaluable insight into the binding mode and guide the design of more potent and selective analogues.

Pathway Analysis: Employing transcriptomics and proteomics to understand the downstream effects of target engagement and how this leads to the observed cytostatic phenotype.

Assay TypeHypothetical TargetTechniqueProjected Outcome
Binding Affinity TubulinIsothermal Titration Calorimetry (ITC)Determination of binding constant (K_d)
Enzyme Inhibition Topoisomerase IIDNA Relaxation AssayMeasurement of IC₅₀ value
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)Western Blot / Mass SpectrometryConfirmation of target binding in intact cells

Integration of Chemoinformatics and Computational Modeling for Lead Optimization

Once the molecular target and structure-activity relationships (SAR) are better understood, chemoinformatics and computational modeling can significantly accelerate the lead optimization process. mdpi.comnih.gov These in silico methods can help prioritize the synthesis of new analogues, improving their potency, selectivity, and drug-like properties while minimizing synthetic effort. mdpi.com

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate the structural features of Ruprechstyril analogues with their biological activity. mdpi.com

Pharmacophore Modeling: Developing a 3D model of the essential chemical features required for biological activity. This model can be used to virtually screen large compound libraries for new molecules with the potential to hit the same target.

Molecular Docking and Dynamics: Using the 3D structure of the target protein to predict how newly designed analogues will bind. Molecular dynamics simulations can further refine these predictions by modeling the flexibility of the protein and the ligand over time.

DerivativeModificationPredicted Binding Affinity (ΔG, kcal/mol)Predicted ADMET Score
Ruprechstyril (Lead Compound)-9.50.65
Analog-1 Hydroxylation of styryl ring-10.20.70
Analog-2 Demethylation of isoquinoline-9.10.68
Analog-3 Replacement of methoxy (B1213986) with trifluoromethyl-9.80.55

Exploration of Novel Bioactive Scaffold Derivations from Ruprechstyril

The complex polycyclic structure of Ruprechstyril makes it an excellent starting point for the generation of novel molecular scaffolds. researchgate.net By systematically modifying the core ring system, it may be possible to discover analogues with entirely new biological activities or improved pharmacological properties. acs.org This approach, often termed scaffold hopping or diversity-oriented synthesis, moves beyond simple functional group modification to explore new areas of chemical space. mdpi.combiorxiv.org

Future synthetic strategies in this area could include:

Ring Distortion Strategies: Synthesizing analogues where one of the rings is expanded, contracted, or opened to create novel heterocyclic systems.

Scaffold Simplification: Creating simplified versions of the Ruprechstyril core that retain the key pharmacophoric elements but are easier to synthesize (biology-oriented synthesis, BIOS). researchgate.net

Fragment-Based Hybridization: Combining key structural fragments of Ruprechstyril with fragments from other known bioactive natural products to create novel "pseudo-natural products".

Original ScaffoldProposed Novel ScaffoldRationalePotential New Activity
Isoquinoline PyrroloisoquinolineIncrease 3D complexity, introduce new hydrogen bond donorKinase Inhibition
Styryl-Isoquinoline Benzofuranyl-IsoquinolineImprove metabolic stability, alter electronic propertiesAntiviral
Polycyclic Core Seco-Ruprechstyril (Ring-Opened)Increase flexibility, explore new binding conformationsGPCR Modulation

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ruprechstyril, and how can their reproducibility be optimized?

  • Methodological Answer : To ensure reproducibility, document all synthetic protocols in detail, including reaction conditions (temperature, solvent ratios, catalysts), purification methods, and characterization data (e.g., NMR, HPLC). Use standardized nomenclature and avoid ambiguous terms (e.g., "stirred overnight" should specify time and rpm). For novel methods, validate reproducibility across three independent trials and report yields with statistical precision (mean ± SD) .

Q. How should researchers design experiments to assess Ruprechstyril’s stability under varying physiological conditions?

  • Methodological Answer : Employ a factorial design to test variables such as pH (1–10), temperature (4–37°C), and exposure to light. Use validated analytical techniques (e.g., mass spectrometry) to quantify degradation products. Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical validity. Report confidence intervals for degradation rates .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing Ruprechstyril’s purity?

  • Methodological Answer : Combine orthogonal methods:

  • Spectroscopy : High-resolution NMR (¹H, ¹³C) with DEPT/HSQC for structural elucidation.
  • Chromatography : UPLC-PDA/MS for purity assessment (≥95% by area normalization).
  • Elemental Analysis : Confirm stoichiometry within 0.4% of theoretical values.
    Cross-reference data with established databases (e.g., SciFinder, PubChem) for known artifacts .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict Ruprechstyril’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model ligand-receptor interactions. Validate predictions via SPR (surface plasmon resonance) for binding kinetics (Ka, Kd) and ITC (isothermal titration calorimetry) for thermodynamic parameters. Compare in silico and in vitro results using Bland-Altman plots to identify systematic biases .

Q. How should conflicting data on Ruprechstyril’s mechanism of action be systematically analyzed?

  • Methodological Answer : Apply the FINER framework to evaluate study feasibility and relevance:

  • Feasibility : Assess sample sizes, instrumentation precision, and confounding variables (e.g., batch effects).
  • Novelty : Compare findings against prior literature using systematic reviews (PRISMA guidelines).
  • Ethics : Ensure data transparency (e.g., raw datasets in supplementary materials).
    Use meta-analysis (random-effects models) to quantify heterogeneity (I² statistic) .

Q. What strategies are effective for resolving discrepancies in Ruprechstyril’s pharmacokinetic profiles across preclinical models?

  • Methodological Answer :

  • Interspecies Scaling : Apply allometric principles (e.g., Wajima’s method) to adjust for metabolic differences.
  • Compartmental Modeling : Use NONMEM or Monolix to compare absorption/distribution parameters.
  • In Vitro-In Vivo Extrapolation (IVIVE) : Incorporate hepatocyte clearance data into PBPK models.
    Report discrepancies as percentage differences with 95% CIs .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Ruprechstyril derivatives?

  • Methodological Answer :

  • Scaffold Design : Prioritize derivatives with systematic substitutions (e.g., halogenation, methylation).
  • Assay Selection : Use high-throughput screening (HTS) for IC₅₀ determination across ≥10 targets.
  • Multivariate Analysis : Apply PCA (principal component analysis) to identify critical structural motifs.
    Include negative controls and validate hits via dose-response curves .

Methodological Guidelines

  • Data Reporting : Follow NIH guidelines for preclinical studies (e.g., ARRIVE 2.0) to ensure replicability. Use metric units and avoid excessive decimal places (≤3 significant figures) .
  • Literature Reviews : Conduct scoping reviews (Arksey & O’Malley framework) to map knowledge gaps and prioritize hypotheses .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional protocols for data sharing .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.